

Quantitative Data Summary for Carnosic Acid Derivatives

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Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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The table below compiles the experimental bioactivity and computational binding data for rosmanol and other related compounds from the identified study. Please note that the Molecular Dynamics (MD) Simulation results are specifically for **rosmanol** [1].

Compound Name	AChE IC ₅₀ (nM)	BChE IC ₅₀ (nM)	CA I IC ₅₀ (nM)	Molecular Docking Score (kcal/mol)	MD Simulation RMSD (~Å)
Rosmanol	0.73	0.75	0.21	-11.757 (AChE), -11.465 (BChE)	1.5 (AChE, BChE)
Carnosic Acid	0.78	0.66	3.10	Information Missing	Information Missing
Carnosol	0.81	0.95	2.40	Information Missing	Information Missing
7-Methoxy-rosmanol	4.81	4.81	4.81	Information Missing	Information Missing
12-Methoxy-carnosic Acid	2.64	2.64	2.64	Information Missing	Information Missing
Reference Drug	Tacrine	Tacrine	Acetazolamide	N/A	N/A

Key:

- **IC₅₀**: Half-maximal inhibitory concentration; a lower value indicates more potent inhibition.
- **AChE/BChE**: Acetylcholinesterase/Butyrylcholinesterase, targets for neurodegenerative diseases.
- **CA I**: Carbonic anhydrase I, a metabolic enzyme target.
- **RMSD**: Root Mean Square Deviation; a measure of structural stability in simulations, with lower values indicating a more stable complex.

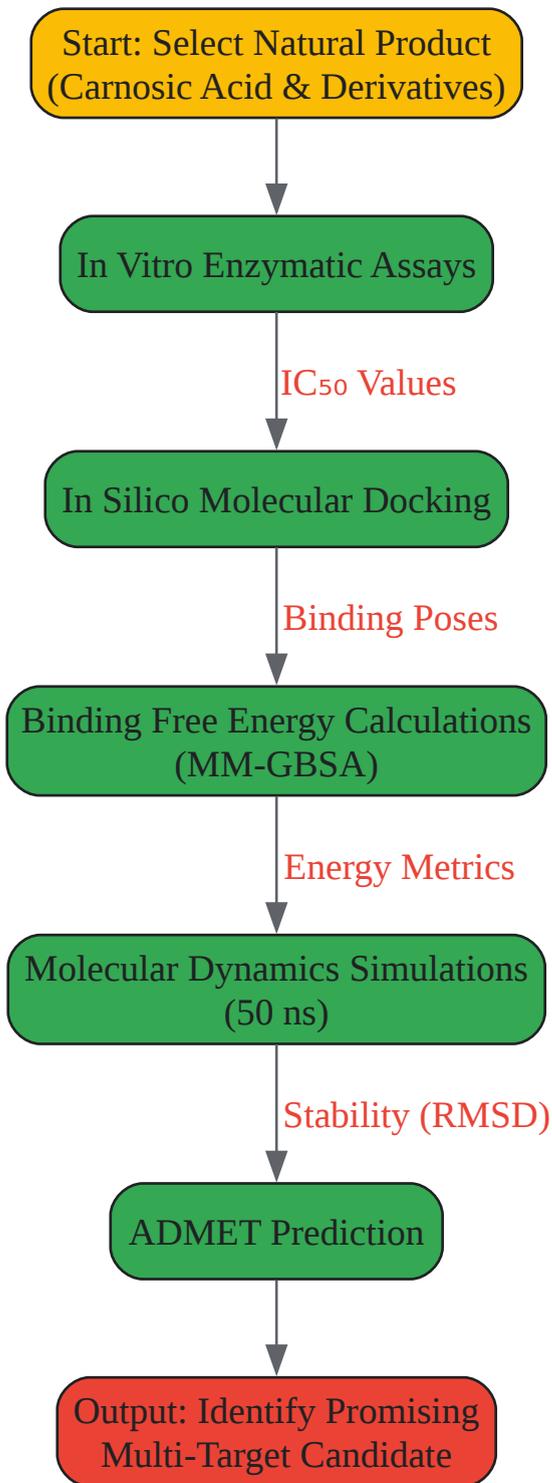
Experimental Protocols Cited

The methodological details for the key experiments referenced above are as follows [1]:

- **In Vitro Enzyme Inhibition Assays**: The inhibitory activities of the compounds against AChE, BChE, CA I, and CA II were evaluated individually using in vitro methods. The results are expressed as IC₅₀ values, and enzyme kinetics studies were conducted to determine the mechanism of inhibition.
- **Molecular Docking**: Simulations were performed to predict the binding poses and affinities of the compounds to the target enzymes. The strength of the binding interaction was quantified using docking scores (in kcal/mol), with more negative scores indicating stronger binding.
- **Molecular Dynamics (MD) Simulations**: To assess the stability of the enzyme-ligand complexes, MD simulations were run for **50 nanoseconds**. The stability was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone, which measures how much the structure deviates from its initial conformation over time.

Research Workflow for Multi-Target Drug Discovery

The study that investigated rosmanol exemplifies a modern, computer-aided approach to evaluating natural products for drug discovery. The diagram below outlines this integrated workflow [1].



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How to Locate Specific Data on Isorosmanol

The search results indicate that specific MD simulation data for **isorosmanol** is not publicly available in the same detail as for rosmanol. To advance your research, you may consider the following steps:

- **Consult the Primary Literature:** The full text of the article cited in [1] (doi: 10.1002/ardp.202400909) may contain additional data on **isorosmanol** in its supplementary materials that was not captured in the abstract.
- **Utilize specialized databases:** Search platforms like **RCSB PDB** for protein structures complexed with **isorosmanol**, and **PubMed** or **Google Scholar** using specific keywords like "**isorosmanol** molecular dynamics simulation."
- **Conduct de novo Simulations:** If no data exists, you could initiate a new MD simulation project. This would involve obtaining a 3D structure of **isorosmanol** (e.g., from PubChem), preparing the protein target, and running simulations using software like **GROMACS** [2] or **AMBER**.

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References

1. Anticholinesterase and carbonic anhydrase inhibitory ... [pmc.ncbi.nlm.nih.gov]
2. Trajectory maps: molecular dynamics visualization and ... [pmc.ncbi.nlm.nih.gov]

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